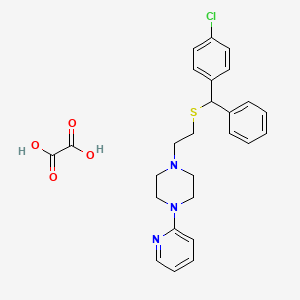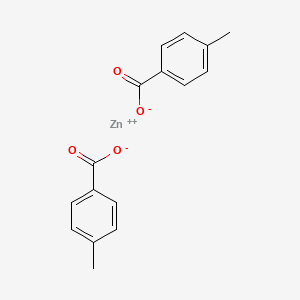
Benzoic acid, 4-methyl-, zinc salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Zinc 4-methylbenzoate can be synthesized through the reaction of zinc salts, such as zinc chloride or zinc acetate, with 4-methylbenzoic acid in an appropriate solvent. The reaction typically involves dissolving the zinc salt and 4-methylbenzoic acid in a solvent like ethanol or methanol, followed by heating and stirring to facilitate the formation of the zinc 4-methylbenzoate complex .
Industrial Production Methods: In an industrial setting, the synthesis of zinc 4-methylbenzoate may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions: Zinc 4-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form zinc oxide and other by-products.
Reduction: It can be reduced to form zinc metal and 4-methylbenzoic acid.
Substitution: The 4-methylbenzoate ligand can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Ligands such as phosphines or amines can be used to replace the 4-methylbenzoate ligand.
Major Products Formed:
Oxidation: Zinc oxide and other oxidized organic compounds.
Reduction: Zinc metal and 4-methylbenzoic acid.
Substitution: New zinc-ligand complexes with different properties.
Applications De Recherche Scientifique
Zinc 4-methylbenzoate has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other zinc-containing compounds and as a catalyst in organic reactions.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme catalysis and metal ion transport.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems and as an antimicrobial agent.
Industry: Zinc 4-methylbenzoate is used in the production of coatings, plastics, and other materials due to its stabilizing properties
Mécanisme D'action
The mechanism of action of zinc 4-methylbenzoate involves the coordination of zinc ions with the 4-methylbenzoate ligands. This coordination affects the electronic structure of the zinc ion, enhancing its reactivity and enabling it to participate in various chemical and biological processes. The compound can interact with molecular targets such as enzymes and proteins, influencing their activity and function .
Comparaison Avec Des Composés Similaires
Methyl benzoate: An ester with a similar structure but without the zinc ion.
Zinc benzoate: A compound where the benzoate ligand is not methylated.
Zinc acetate: Another zinc coordination compound with different ligands
Uniqueness: Zinc 4-methylbenzoate is unique due to the presence of the 4-methylbenzoate ligand, which imparts specific chemical properties and reactivity. This makes it distinct from other zinc coordination compounds and allows for specialized applications in various fields .
Propriétés
Numéro CAS |
23292-93-5 |
|---|---|
Formule moléculaire |
C16H14O4Zn |
Poids moléculaire |
335.7 g/mol |
Nom IUPAC |
zinc;4-methylbenzoate |
InChI |
InChI=1S/2C8H8O2.Zn/c2*1-6-2-4-7(5-3-6)8(9)10;/h2*2-5H,1H3,(H,9,10);/q;;+2/p-2 |
Clé InChI |
RYOLIMKPFQALMC-UHFFFAOYSA-L |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)[O-].CC1=CC=C(C=C1)C(=O)[O-].[Zn+2] |
Numéros CAS associés |
99-94-5 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,4S)-2-Methyl-5-pyridin-3-YL-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B13751954.png)
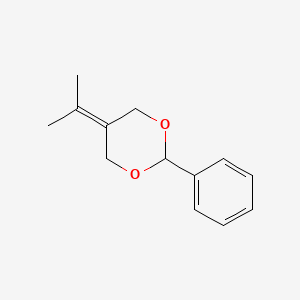
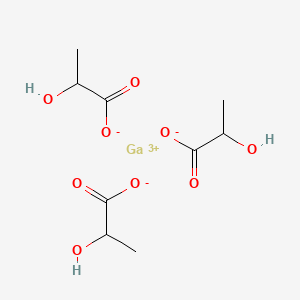

![1-(10-Hydroxymethyl-anthracen-9-ylmethyl)-4-phenyl-1H-[1,2,3]triazole](/img/structure/B13751972.png)
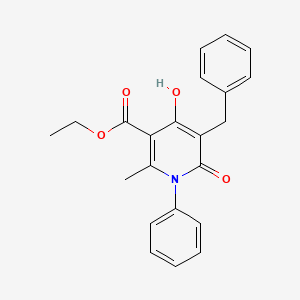
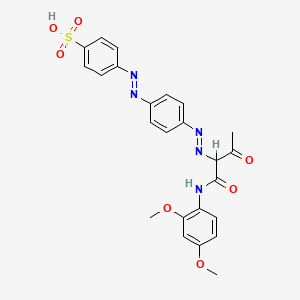


![2-{[(Benzyloxy)carbonyl]amino}-4-hydroxycyclohexane-1-carboxylic acid](/img/structure/B13751986.png)
![9,9-Dimethyl-9-azoniabicyclo[4.2.1]nonan-3-one](/img/structure/B13751988.png)

![2-amino-7-(2-hydroxyethyl)-5,5-dimethyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B13752027.png)
